molecular formula C12H20ClN3O2 B6275306 2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride CAS No. 2748632-75-7

2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride

Cat. No.: B6275306
CAS No.: 2748632-75-7
M. Wt: 273.8
InChI Key:
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Description

2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride is a compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a cyclopropylmethoxy group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride can be achieved through a multi-step process. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient preparation of 1,2,4-oxadiazoles bearing diverse functionalities.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to bind to specific targets with high affinity, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride is unique due to its combination of a 1,2,4-oxadiazole ring, a piperidine ring, and a cyclopropylmethoxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2748632-75-7

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.8

Purity

91

Origin of Product

United States

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